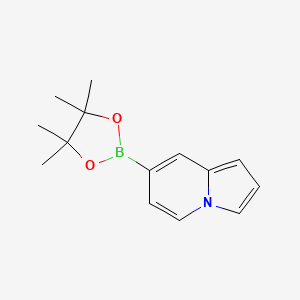
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine is a boronic acid derivative with a complex molecular structure
Vorbereitungsmethoden
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized indolizine derivatives, reduced indolizine derivatives, and substituted indolizine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine is used as a building block for the synthesis of complex organic molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the construction of biaryls and other complex organic structures.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it a useful tool in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with other molecules makes it a valuable component in the production of high-performance materials.
Wirkmechanismus
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids in enzymes, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biological processes, including signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine: This compound is structurally similar to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine but has an imidazo[1,2-a]pyridine core instead of an indolizine core.
Uniqueness: this compound is unique due to its indolizine core, which imparts distinct chemical and biological properties compared to other boronic acid derivatives
Eigenschaften
Molekularformel |
C14H18BNO2 |
|---|---|
Molekulargewicht |
243.11 g/mol |
IUPAC-Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-9-16-8-5-6-12(16)10-11/h5-10H,1-4H3 |
InChI-Schlüssel |
PHLRJGDIQNAALE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CN3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


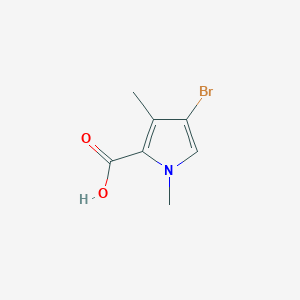
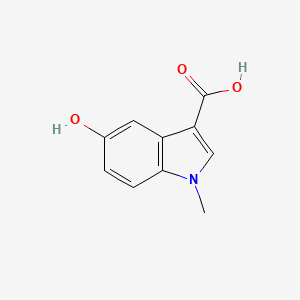
![tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15330523.png)
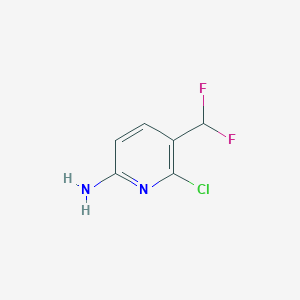

![2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B15330557.png)

![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)
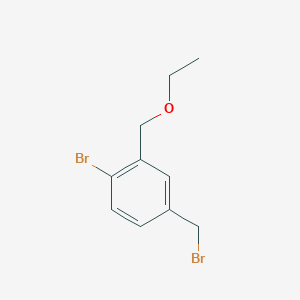
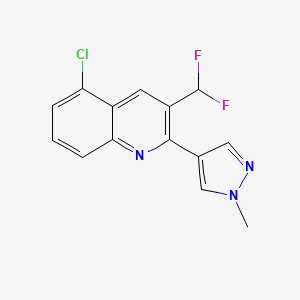
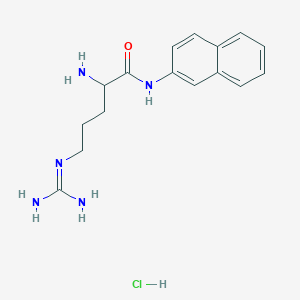
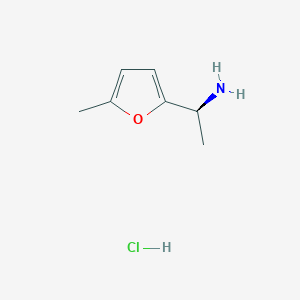
![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
